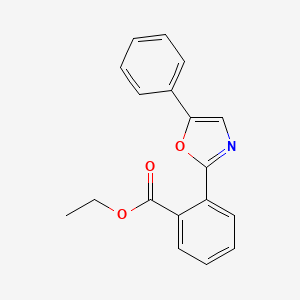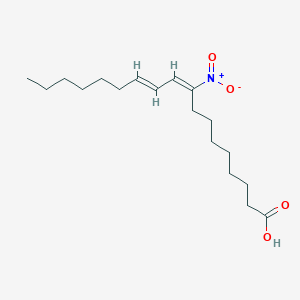
9-nitro-9Z,11E-octadecadienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9E,11E)-9-nitro-9,11-octadecadienoic acid is a conjugated linoleic acid isomer. It is a fatty acid with two conjugated double bonds in the 9th and 11th positions and a nitro group attached to the 9th carbon. This compound is known for its potential biological activities and is studied for its various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E)-9-nitro-9,11-octadecadienoic acid typically involves the nitration of linoleic acid. The process begins with the hydrogenation of linoleic acid to form the conjugated linoleic acid isomer. The nitration reaction is then carried out using nitric acid or other nitrating agents under controlled conditions to introduce the nitro group at the 9th position .
Industrial Production Methods
Industrial production of (9E,11E)-9-nitro-9,11-octadecadienoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .
化学反应分析
Types of Reactions
(9E,11E)-9-nitro-9,11-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products Formed
Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
科学研究应用
(9E,11E)-9-nitro-9,11-octadecadienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of (9E,11E)-9-nitro-9,11-octadecadienoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive nitrogen species that can modulate cellular signaling pathways. The compound can also interact with enzymes and receptors, influencing various biological processes such as inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
(9E,11E)-9,11-octadecadienoic acid: A conjugated linoleic acid isomer without the nitro group.
(9Z,11Z)-9,11-octadecadienoic acid: Another isomer of linoleic acid with different double bond configurations.
(9E,11E)-9,11-octadecadienoic acid methyl ester: The methyl ester derivative of the compound.
Uniqueness
(9E,11E)-9-nitro-9,11-octadecadienoic acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications .
属性
分子式 |
C18H31NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
(9E,11E)-9-nitrooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h8,11,14H,2-7,9-10,12-13,15-16H2,1H3,(H,20,21)/b11-8+,17-14+ |
InChI 键 |
URRNFVDDJZKQGD-LDRANXPESA-N |
手性 SMILES |
CCCCCC/C=C/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] |
规范 SMILES |
CCCCCCC=CC=C(CCCCCCCC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
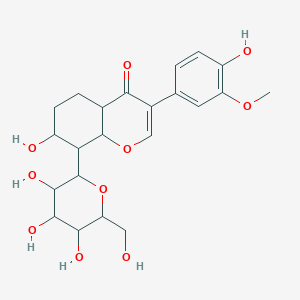

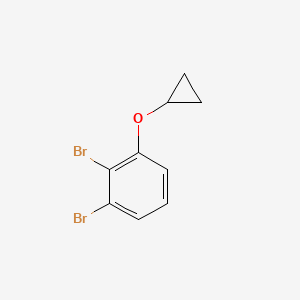
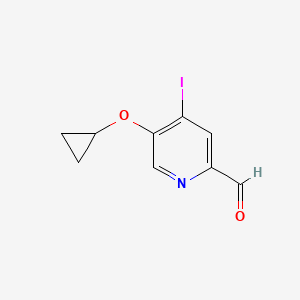
![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)

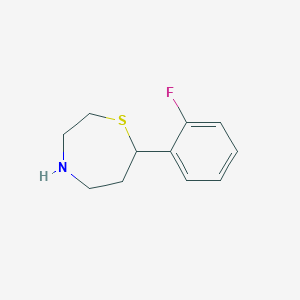
![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)
![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)
![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
